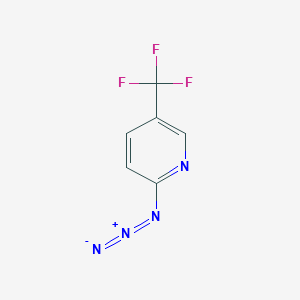

2-Azido-5-(trifluoromethyl)pyridine

説明

BenchChem offers high-quality 2-Azido-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H3F3N4 |

|---|---|

分子量 |

188.11 g/mol |

IUPAC名 |

2-azido-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C6H3F3N4/c7-6(8,9)4-1-2-5(11-3-4)12-13-10/h1-3H |

InChIキー |

COAYXTOBBPXZMH-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC=C1C(F)(F)F)N=[N+]=[N-] |

製品の起源 |

United States |

chemical structure of 2-Azido-5-(trifluoromethyl)pyridine

This guide details the chemical structure, synthesis, and reactivity of 2-Azido-5-(trifluoromethyl)pyridine , a specialized heterocyclic building block used in medicinal chemistry and materials science.

Structural Dynamics, Synthesis, and Reactivity[1]

Executive Summary & Chemical Identity

2-Azido-5-(trifluoromethyl)pyridine is an electron-deficient heteroaromatic azide. It serves as a high-value intermediate for introducing the pharmacologically privileged trifluoromethylpyridine motif into drug candidates via "click" chemistry (triazole formation) or nitrene-based insertions.

| Property | Detail |

| IUPAC Name | 2-Azido-5-(trifluoromethyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 188.11 g/mol |

| Key Precursor | 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) |

| Structural Class | Heteroaryl Azide / Tetrazolo[1,5-a]pyridine isomer |

| Electronic Character | Highly electron-deficient ( |

Structural Characterization: The Azide-Tetrazole Equilibrium

A critical structural feature of 2-azidopyridines is their valence tautomerism. They exist in an equilibrium between the linear 2-azido form and the bicyclic tetrazolo[1,5-a]pyridine form.

Electronic Influence of the

Group

The position and electronic nature of substituents dictate the dominant tautomer.

-

Electron-Donating Groups (EDGs): Increase electron density at the ring nitrogen, favoring cyclization to the tetrazole .

-

Electron-Withdrawing Groups (EWGs): The 5-trifluoromethyl group (

) is a strong EWG. It decreases electron density on the pyridine ring nitrogen, destabilizing the cyclic tetrazole form.

Figure 1: Valence tautomerism. The strong electron-withdrawing effect of the

Synthesis Protocol

The synthesis exploits the high susceptibility of the 2-position to Nucleophilic Aromatic Substitution (

Reagents & Materials

-

Substrate: 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) or 2-Fluoro-5-(trifluoromethyl)pyridine.[1]

-

Nucleophile: Sodium Azide (

) (1.2 – 1.5 equivalents). -

Solvent: Anhydrous DMSO or DMF (Polar aprotic solvents accelerate

). -

Temperature: 80°C – 100°C.

Step-by-Step Methodology

-

Preparation: Dissolve 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

-

Azidation: Add Sodium Azide (

, 1.2 equiv) slowly to the stirring solution. Caution: Exothermic. -

Reaction: Heat the mixture to 80°C under an inert atmosphere (

) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the chloride. -

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x volume) to precipitate the product or extract with Ethyl Acetate.

-

Purification: Wash the organic layer with water and brine.[2] Dry over

.[2] Concentrate carefully under reduced pressure (do not heat to dryness due to explosion risk).

Figure 2: Synthetic workflow for the preparation of 2-Azido-5-(trifluoromethyl)pyridine via

Reactivity & Applications

The 2-azido-5-(trifluoromethyl)pyridine scaffold is a versatile precursor in organic synthesis.

A. Click Chemistry (CuAAC)

It reacts with terminal alkynes in the presence of Copper(I) catalysts to form 1,4-disubstituted 1,2,3-triazoles .

-

Utility: This reaction installs the 5-(trifluoromethyl)pyridine moiety—a bioisostere for phenyl rings with improved metabolic stability and lipophilicity—into drug scaffolds.

-

Mechanism: The linear azide coordinates with the Cu-acetylide complex, undergoing a [3+2] cycloaddition.

B. Nitrene Generation (Thermolysis/Photolysis)

Upon heating (>140°C) or UV irradiation, the azide releases

-

Ring Expansion: The nitrene can rearrange to form a 1,3-diazepine derivative.

-

C-H Insertion: In the presence of hydrocarbons, the highly electrophilic nitrene can insert into C-H bonds.

Figure 3: Divergent reaction pathways: Triazole formation via Click chemistry vs. Nitrene formation via thermolysis.

Safety & Handling Protocols

Warning: Organic azides are potentially explosive.

-

C/N Ratio Rule: The molecular formula is

.-

Number of Carbons (

) = 6 -

Number of Nitrogens (

) = 4 -

Ratio (

) = 1.5. -

Assessment: This is below the general safety threshold of 3. However, aromatic azides are more stable than aliphatic ones. Treat as energetic.

-

-

Heat Sensitivity: Do not distill the neat azide. Concentrate solutions only at temperatures <40°C.

-

Storage: Store in the dark at 2–8°C. Light exposure can trigger slow decomposition to the nitrene.

References

-

Valence Tautomerism: El-Aal, M. A., et al. "Tautomeric Equilibrium of 2-Azidopyrimidines and Their Reactivity." Molecules, 2022. (Discusses EWG effect on azide stability).

-

Synthesis (

): PrepChem. "Synthesis of 2-azido-6-(trifluoromethyl)pyridine."[3] (Analogous protocol for trifluoromethyl-pyridines). -

Precursor Data: Sigma-Aldrich. "2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet."

-

Click Chemistry Utility: Kolb, H. C., Finn, M. G., & Sharpless, K. B.[4] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 2001.

Sources

2-Azido-5-(trifluoromethyl)pyridine CAS number and identifiers

The following technical guide is structured to provide an in-depth, operational analysis of 2-Azido-5-(trifluoromethyl)pyridine , designed for researchers in medicinal chemistry and chemical biology.

High-Fidelity Reagent for Photoaffinity Labeling and Nitrogen-Rich Heterocycle Synthesis

Chemical Identity & Physical Profile

2-Azido-5-(trifluoromethyl)pyridine is a specialized fluorinated heterocyclic building block. Unlike simple aryl azides, its behavior is governed by the electronic influence of the pyridine ring and the strong electron-withdrawing nature of the trifluoromethyl (

| Property | Data |

| CAS Number | 118078-64-1 |

| IUPAC Name | 2-Azido-5-(trifluoromethyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 188.11 g/mol |

| SMILES | FC(F)(F)c1cnqm(N=[N+]=[N-])cc1 |

| Physical State | Low-melting solid or oil (dependent on purity/temperature) |

| Storage | -20°C, inert atmosphere, light-protected |

Synthesis & Production Logic

The synthesis of 2-azido-5-(trifluoromethyl)pyridine follows a nucleophilic aromatic substitution (

The Precursor: 2-Chloro-5-(trifluoromethyl)pyridine

The 2-chloro derivative (CAS: 52334-81-3) is the preferred starting material over the 2-fluoro analog due to cost-efficiency, although the 2-fluoro analog reacts faster. The 5-

Optimized Synthetic Protocol

-

Reagents: Sodium Azide (

, 1.2 – 1.5 equiv). -

Solvent: Polar aprotic solvents are required to solvate the azide anion. DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are standard.

-

Temperature: 80°C – 100°C. (Note: Higher temperatures increase the risk of thermal decomposition of the azide product).

Step-by-Step Methodology

-

Dissolution: Dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

-

Azidation: Add Sodium Azide (1.5 equiv) slowly to the stirring solution.

-

Reaction: Heat to 80°C under an argon atmosphere for 4–6 hours. Monitor by TLC or LC-MS (Note: Azide intermediates may be unstable on silica; use neutral alumina or rapid elution).

-

Workup (Critical for Safety):

-

Cool the reaction mixture to room temperature.

-

Dilute with excess ice-water (5x reaction volume) to quench and precipitate the product or induce phase separation.

-

Extract with diethyl ether or ethyl acetate.

-

Wash: Wash the organic layer copiously with water (to remove DMSO/DMF) and brine.

-

Drying: Dry over anhydrous

and concentrate in vacuo at low temperature (<40°C). Do not distill to dryness to avoid explosion risks.

-

Mechanistic Insight: The Azide-Tetrazole Equilibrium

A defining characteristic of 2-azidopyridines is their valence tautomerism with the bicyclic tetrazolo[1,5-a]pyridine form. This equilibrium dictates the reagent's reactivity.

Electronic Control of Isomerism

-

Unsubstituted 2-Azidopyridine: Exists largely as the tetrazole isomer in the solid state and in equilibrium in solution.

-

Effect of 5-

: The trifluoromethyl group at the C5 position is a strong electron-withdrawing group (EWG). It reduces the nucleophilicity of the pyridine ring nitrogen (N1). -

Result: The cyclization of the azide onto the ring nitrogen is disfavored. Consequently, 2-Azido-5-(trifluoromethyl)pyridine exists predominantly in the open Azide form .

This is a crucial advantage for researchers: because the "open" azide form is thermodynamically favored, this reagent is immediately available for "Click" chemistry (CuAAC) or Staudinger ligation without requiring thermal activation to break a tetrazole ring.

Visualization: Reactivity Pathways

Figure 1: The reactivity landscape of 2-Azido-5-(trifluoromethyl)pyridine. The 5-CF3 group stabilizes the open azide form, facilitating direct Click chemistry and photoactivation.

Applications in Drug Discovery[1][2][3]

Photoaffinity Labeling (PAL)

This compound is a potent photoaffinity probe. The

-

Electronic: Stabilizes the precursor azide.

-

Bio-mimetic: The

-pyridine motif is a common pharmacophore (bioisostere for chloropyridine), allowing the probe to mimic the binding of active drugs while carrying the photoreactive warhead. -

Mechanism: Upon UV irradiation (typically 254 nm or 300 nm), the azide extrudes

to form a singlet nitrene. This electrophilic species inserts into nearby C-H or N-H bonds of the target protein, covalently capturing the interaction.

Bioorthogonal "Click" Chemistry

Due to the stabilization of the azide form, this reagent reacts efficiently with terminal alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It yields 1,4-disubstituted 1,2,3-triazoles, which are stable pharmacophores found in various kinase inhibitors and metabolic probes.

Safety & Handling Protocols

WARNING: Organic azides are potentially explosive.[1] While the pyridine ring and

-

C/N Ratio Rule: The "Rule of Six" suggests that organic azides are generally safe if

. -

Isolation: Never distill the pure azide. Remove solvents only to a concentrated oil, or co-evaporate with an inert solvent.

-

Waste: Quench unreacted azide residues with explicit chemical deactivation (e.g., reduction with triphenylphosphine or reaction with acid in a controlled manner) before disposal. Do not pour azide solutions into metal drains (formation of explosive metal azides).

References

-

Synthesis of Trifluoromethylpyridines

-

Azide-Tetrazole Equilibrium

- Title: Steering the azido-tetrazole equilibrium of 4-azidopyrimidines via substituent vari

- Source: Scientific Reports (2015).

-

URL:[Link]

-

Safety of Organic Azides

- Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds.

- Source: Angewandte Chemie Intern

-

URL:[Link]

-

Product Identification (CAS Verification)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 6. Synthesis and biological activities of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine and 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. Pridine azide | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-hydroxy-5-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]

Physical Properties & Reactivity Profile of Fluorinated Pyridyl Azides: A Technical Guide

Topic: Physical Properties of Fluorinated Pyridyl Azides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fluorinated pyridyl azides (FPAs) represent a specialized class of heteroaromatic electrophiles that bridge the gap between stable chemical building blocks and high-energy photoaffinity labeling (PAL) agents. Unlike their non-fluorinated counterparts, FPAs exhibit enhanced lipophilicity, unique electrostatic profiles due to the "fluorine effect," and remarkable shelf-stability. This guide provides a comprehensive analysis of their physical properties, spectroscopic signatures, and reactivity thresholds, serving as a critical reference for their application in medicinal chemistry and materials science.

Molecular Architecture & Electronic Properties

The introduction of fluorine atoms onto the pyridine ring fundamentally alters the electronic landscape of the azide group. The strong electronegativity of fluorine (

The "Fluorine Effect" on Stability[1]

-

Dipole Moment & Stacking: The C–F bonds create a significant dipole, facilitating specific non-covalent interactions (e.g., orthogonal multipolar interactions) with protein binding pockets.

-

Azide Bond Order: The electron-withdrawing nature of the perfluorinated ring stabilizes the azide resonance structure, raising the activation energy for thermal decomposition compared to non-fluorinated phenyl azides.

Structural Visualization

The following diagram illustrates the electronic environment and key reactive sites of the model compound, 4-azido-2,3,5,6-tetrafluoropyridine .

Figure 1: Structure-Property Relationship of Fluorinated Pyridyl Azides.

Physical & Thermal Properties[2][3][4][5][6]

The following data aggregates physical constants for 4-azido-2,3,5,6-tetrafluoropyridine , the "gold standard" motif in this class.

Key Physical Constants Table

| Property | Value / Range | Context |

| Physical State | Solid (Crystalline) or Oil | Depends on C4-substituent; 4-azido-tetrafluoropyridine is often handled as a solution or low-melting solid. |

| Melting Point | 85–87 °C (for 4-amino precursor) | Pure azide is often liquid or low-melting; derivatives (e.g., benzoates) are solids. |

| Boiling Point | ~108–110 °C (Core) | Extrapolated from tetrafluoropyridine; distillation of azides is NOT recommended due to explosion risk. |

| Density | ~1.48 g/cm³ | High density due to heavy fluorine atoms. |

| LogP (Octanol/Water) | ~1.6 – 2.0 | Moderately lipophilic; fluorine increases membrane permeability. |

| Solubility | High | Soluble in DCM, CHCl₃, Acetonitrile, THF. Insoluble in water. |

Thermal Stability & Decomposition

Unlike unstable aliphatic azides, perfluorinated heteroaromatic azides exhibit robust thermal stability, making them safer for handling in standard laboratory conditions.

-

Decomposition Onset (

): Typically >130 °C . -

Mode of Decomposition: Smooth release of

to form a reactive nitrene. -

Safety Note: While mono-azides are stable, poly-azides (e.g., 2,3,4,5-tetraazido-6-cyanopyridine) are highly energetic and impact-sensitive. Always perform Differential Scanning Calorimetry (DSC) before scaling up >1g.

Spectroscopic Signatures

Accurate characterization relies on identifying the unique spectroscopic "fingerprints" of the fluorinated azide moiety.

Infrared Spectroscopy (FT-IR)

The most diagnostic feature is the asymmetric azide stretch.

-

Wavenumber: 2120 – 2140 cm⁻¹ (Strong, sharp).

-

Secondary Peaks: C–F stretches appear in the 1000 – 1400 cm⁻¹ fingerprint region.

Nuclear Magnetic Resonance (NMR)

-

F NMR: The most powerful tool for assessing purity.

-

Range: Typically -90 ppm to -160 ppm (relative to

). -

Coupling: Distinct

coupling patterns (ortho/meta/para) reveal the substitution pattern. -

Example (4-azido-2,3,5,6-tetrafluoropyridine): Two multiplets corresponding to AA'XX' system (F2/F6 and F3/F5).

-

-

C NMR: Carbon atoms attached to fluorine appear as doublets/multiplets with large coupling constants (

UV-Vis Absorption

- : ~260 – 275 nm .

-

Photoactivation: Efficient photolysis occurs under UV irradiation (300–365 nm), releasing

to generate the nitrene species.

Reactivity Profile & Mechanisms

FPAs are versatile reagents. Their reactivity is bifurcated into thermal/photochemical decomposition (Nitrene chemistry) and cycloaddition (Click chemistry).

Photoaffinity Labeling (The Nitrene Pathway)

Upon UV irradiation, FPAs release nitrogen to form a singlet nitrene. A critical advantage of the fluorinated core is the stabilization of the triplet nitrene state.

Field Insight: Recent studies have shown that in the crystalline state, the nitrene derived from 4-azido-2,3,5,6-tetrafluorobenzoic acid is exceptionally stable, with a lifetime of up to 20 days at room temperature . This is attributed to the "fluorine cage" effect preventing side reactions.

Figure 2: Photochemical Decomposition Pathway.

Click Chemistry (CuAAC)

FPAs serve as excellent bioorthogonal handles. The electron-deficient ring makes the azide slightly less nucleophilic, but Cu(I) catalysis remains highly effective.

-

Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition.

-

Kinetics: Comparable to phenyl azides; fluorine substitution does not significantly hinder the catalytic cycle.

Experimental Protocols

Synthesis of 4-Azido-2,3,5,6-tetrafluoropyridine

Principle: Nucleophilic Aromatic Substitution (

-

Reagents: Pentafluoropyridine (1.0 eq), Sodium Azide (

, 1.1 eq), Acetonitrile (MeCN). -

Procedure:

-

Dissolve pentafluoropyridine in dry MeCN under

atmosphere. -

Add solid

carefully at 0 °C. -

Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Note: Reaction is often quantitative.

-

Workup: Dilute with DCM, wash with water (to remove excess

and NaF), dry over

-

-

Validation: Check

F NMR. The disappearance of the para-fluorine signal (-150 to -160 ppm region changes significantly) confirms substitution.

Safety & Handling

-

Explosion Hazard: While mono-azides are stable, treat all azides as potential explosives. Use a blast shield for reactions >1g.

-

Storage: Store at -20 °C in the dark.

-

Waste: Quench unreacted azide with phosphines or specific chemical destruction methods before disposal.

References

-

Banks, R. E., & Sparkes, G. R. (1972). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-pyridine... Journal of the Chemical Society, Perkin Transactions 1, 2964-2970. Link

-

Kascheeva, S. S., et al. (2025).[1][2] 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate.[1][2] Molbank, 2025(4), M2070.[1][2] Link

-

Platz, M. S., et al. (2023). Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid. Journal of the American Chemical Society.[3] Link

-

Beier, P. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Chemistry – A European Journal, 26, 773–782. Link

-

Nedel'ko, V. V., et al. (2011). The Thermal Decomposition of Azidopyridines. Russian Journal of Physical Chemistry B, 5, 245–251. Link

Sources

Technical Whitepaper: Advanced Synthesis & Process Safety of 2-Azido-5-(trifluoromethyl)pyridine

Executive Summary

This technical guide details the synthesis of 2-Azido-5-(trifluoromethyl)pyridine , a critical high-energy intermediate used in the development of bioisosteres (tetrazolo[1,5-a]pyridines) and as a precursor for photoaffinity labeling agents.

While the synthesis appears deceptively simple via nucleophilic aromatic substitution (

Chemical Identity & Isomerism

Before initiating synthesis, researchers must understand the structural duality of this molecule.

| Property | Detail |

| Chemical Name | 2-Azido-5-(trifluoromethyl)pyridine |

| CAS Number | 126946-44-5 |

| Molecular Formula | |

| Molecular Weight | 188.11 g/mol |

| Structural Duality | Exists in equilibrium with 6-(trifluoromethyl)tetrazolo[1,5-a]pyridine. |

The Valence Tautomerism: Unlike simple aryl azides, 2-azidopyridines exist in a dynamic equilibrium with their cyclic tetrazole isomers.

-

Solid State: Generally favors the Tetrazole form (more stable).

-

Solution: The equilibrium shifts based on solvent polarity and temperature. The electron-withdrawing trifluoromethyl (

) group at the 5-position destabilizes the pyridine ring electron density, which can subtly favor the open azide form compared to unsubstituted analogs, but the tetrazole often remains the dominant species in polar solvents.

Strategic Analysis of Synthetic Routes

Two primary pathways exist. The Nucleophilic Aromatic Substitution (

Route A: Nucleophilic Aromatic Substitution ( ) [RECOMMENDED]

-

Precursor: 2-Chloro-5-(trifluoromethyl)pyridine.[1][2][3][4][5]

-

Reagent: Sodium Azide (

). -

Mechanism: Addition-Elimination via a Meisenheimer-like transition state.

-

Pros: High yield (>90%), scalable (with flow chemistry), cleaner impurity profile.

-

Cons: Requires heating a potentially explosive mixture; requires strict halide waste management.

Route B: Diazotization of Amines

-

Precursor: 2-Amino-5-(trifluoromethyl)pyridine.

-

Reagents:

followed by -

Pros: Useful if the chloro-precursor is unavailable.

-

Cons: Generates highly unstable diazonium salts; strongly acidic conditions are incompatible with acid-sensitive substrates; risk of forming hydrazoic acid (

).

Mechanistic Visualization

The following diagram illustrates the

Figure 1: Reaction pathway showing the nucleophilic attack followed by the azide-tetrazole tautomerization.

Detailed Experimental Protocol ( )

Safety Warning: Azides are high-energy compounds. 2-Azido-5-(trifluoromethyl)pyridine has a C/N ratio of 1.5 (6 Carbons / 4 Nitrogens). While the

Materials

-

Substrate: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Nucleophile: Sodium Azide (

) (1.2 - 1.5 eq) -

Solvent: DMF (N,N-Dimethylformamide) or DMSO. Note: DMSO accelerates the reaction but can be harder to remove.

-

Workup: Ethyl Acetate (EtOAc), Water, Brine.

Step-by-Step Methodology

-

Reactor Charging:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-Chloro-5-(trifluoromethyl)pyridine (e.g., 1.81 g, 10 mmol).

-

Add DMF (10 mL, 1.0 M concentration). Concentration control is vital to manage exotherms.

-

Add Sodium Azide (

) (0.975 g, 15 mmol) in a single portion at room temperature.

-

-

Reaction:

-

Heat the mixture to 80°C - 90°C behind a blast shield.

-

Monitor: Check via TLC (Hexane:EtOAc 4:1) or HPLC every 60 minutes. The reaction typically completes in 2–4 hours.

-

Endpoint: Disappearance of the starting chloride.

-

-

Quenching & Extraction:

-

Cool the reaction mixture to room temperature (

). -

Pour the mixture slowly into ice-cold water (50 mL). Caution: Exothermic solvation.

-

Extract with EtOAc (

mL). -

Wash the combined organic layers with water (

mL) to remove DMF, followed by brine (

-

-

Drying & Concentration:

-

Dry the organic layer over anhydrous

. -

Filter and concentrate under reduced pressure (Rotovap).

-

CRITICAL SAFETY: Do not heat the water bath above

. Do not concentrate to absolute dryness if the material is to be stored; keep it as a concentrated solution or oil if possible. If a solid is required, dry under high vacuum at ambient temperature only.

-

-

Purification:

-

If necessary, purify via silica gel column chromatography.

-

Eluent: Gradient of Hexane/EtOAc (100:0

80:20). -

Note: The product may streak due to the azide-tetrazole equilibrium.

-

Process Workflow Diagram

This workflow ensures safety checkpoints are integrated into the synthesis.

Figure 2: Operational workflow emphasizing thermal limits and safety checkpoints.

Process Safety Management (PSM)

Explosion Hazards

-

Heavy Metals: Sodium azide reacts with copper, lead, and brass to form highly explosive heavy metal azides. Use only glass or Teflon-coated equipment. Avoid metal spatulas.

-

Acid Contact: Contact with acid releases Hydrazoic Acid (

), a potent volatile toxin and explosive.[6] Ensure the quench water is neutral or slightly basic.

Waste Disposal

-

Azide Waste: All aqueous waste containing

must be quenched before disposal. Use a 10% Sodium Nitrite (

References

-

Szemesi, P., et al. (2023).[7][8] "Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization." Current Organic Chemistry, 26(24).[9] Link

-

Mandler, M. D., et al. (2022). "Structural and thermal characterization of halogenated azidopyridines: Under-reported synthons for medicinal chemistry." Organic Letters, 24(3), 799-803.[7] Link

-

BenchChem. (2025).[6] "Managing the Explosive Risk of 2-Azidopyridine at Scale: A Technical Support Center." BenchChem Technical Guides. Link

-

Navuluri, C., et al. (2024).[10] "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Letters, 26, 4626-4630.[10] Link

-

Keicher, T., & Löbbecke, S. (2010).[7] "Lab-Scale Synthesis of Azido Compounds: Safety Measures and Analysis." Organic Azides: Syntheses and Applications. Wiley.[7][11] Link

Sources

- 1. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 4. Method for preparing 2-amino-3-chloro-5-trifluoromethylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization and Tautomeric Analysis of 2-Azido-5-(trifluoromethyl)pyridine

Executive Summary

Molecule: 2-Azido-5-(trifluoromethyl)pyridine (CAS: 1261838-78-9 / 214538-48-2 derivatives)

Formula:

This technical guide addresses the structural validation of 2-Azido-5-(trifluoromethyl)pyridine , a critical building block in medicinal chemistry for the synthesis of trifluoromethylated N-heterocycles. While nominally an organic azide, this compound exhibits valence tautomerism , existing in equilibrium with its fused bicyclic isomer, 6-(trifluoromethyl)tetrazolo[1,5-a]pyridine .

For the researcher, this equilibrium is the primary analytical challenge. A standard

Part 1: Structural Context & Valence Tautomerism

The Azide-Tetrazole Equilibrium

Unlike simple aryl azides, 2-azidopyridines cyclize to form tetrazolo[1,5-a]pyridines. The position of this equilibrium (

-

Azide Form (A): Favored in non-polar solvents (e.g.,

) and at higher temperatures. This is the reactive species for "click" chemistry (CuAAC) and Staudinger ligations. -

Tetrazole Form (T): Favored in polar solvents (e.g., DMSO-

) and in the solid state. The electron-withdrawing

Critical Insight: When analyzing this compound in DMSO-

Tautomeric Pathway Diagram

Figure 1: The dynamic equilibrium between the open azide and fused tetrazole forms. Solvent choice dictates the dominant species in NMR analysis.

Part 2: Experimental Protocol (Synthesis & Preparation)

Safety Warning (High Hazard)

-

Explosion Risk: Organic azides with a

ratio < 3 are potential explosives. While this molecule is stabilized by the pyridine ring, it should never be distilled. -

Light Sensitivity: Protect reaction vessels from direct light to prevent nitrene formation and decomposition.

-

Handling: Use Teflon or glass tools only. Avoid metal spatulas (risk of heavy metal azide formation).

Synthesis Workflow ( Displacement)

The most robust route utilizes the nucleophilic aromatic substitution of 2-chloro-5-(trifluoromethyl)pyridine.

Reagents:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Sodium Azide (

) (1.5 equiv) -

Solvent: DMF or DMSO (anhydrous)

Protocol:

-

Dissolution: Dissolve the chloropyridine substrate in DMF (0.5 M concentration).

-

Addition: Add

carefully at room temperature. -

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Note: Azide often runs faster than starting material; stain with

/ninhydrin). -

Workup: Dilute with water (caution: exotherm). Extract with

or EtOAc. Wash organic layer with water ( -

Purification: Silica gel chromatography (Hexane/EtOAc gradient). Do not distill. Evaporate solvent at

.

Analytical Workflow Diagram

Figure 2: Operational workflow for isolation and solvent selection for NMR characterization.

Part 3: H NMR Analysis

Predicted Chemical Shifts

The spectrum depends heavily on the dominant tautomer. The values below represent the characteristic ranges for the Azide form (typically observed in

Instrument Parameters:

-

Frequency: 400 MHz or higher.[1]

-

Relaxation Delay (

): 1.0 s. -

Reference: TMS (0.00 ppm) or Residual

(7.26 ppm).

| Proton Position | Label | Chemical Shift ( | Multiplicity | Coupling ( | Structural Assignment |

| H-6 | 8.55 – 8.65 | Singlet (br) or Doublet | Deshielded by ring N and adjacent | ||

| H-4 | 7.90 – 8.05 | Doublet of Doublets | Ortho to | ||

| H-3 | 7.15 – 7.30 | Doublet | Ortho to Azide (shielding influence). |

Tautomeric Alert (The "Ghost" Signals)

If the sample is run in DMSO-

-

H-5 (Tetrazole numbering, equiv to H-6): Shifts downfield to ~9.6 – 9.8 ppm .

-

H-8 (Tetrazole numbering, equiv to H-3): Shifts downfield to ~8.1 – 8.3 ppm .

-

Diagnostic: If you see a singlet near 9.7 ppm, you have the tetrazole, not an impurity.

Part 4: F NMR Analysis

The

Instrument Parameters:

-

Spectral Width: -50 to -100 ppm (focus area).

-

Relaxation Delay (

): -

Decoupling: Inverse gated decoupling (recommended to remove H-F splitting for clean singlets).

Spectral Data[1][2][3][4][5][6][7][8]

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |

| -62.5 to -63.5 | Singlet | 3F | Trifluoromethyl on open pyridine ring. | |

| -61.0 to -62.0 | Singlet | 3F | Trifluoromethyl on fused ring system. |

Note on Reference: Shifts are relative to

Interpretation Guide

-

One Peak: In

, you often see a single sharp peak around -63.0 ppm (Azide). -

Two Peaks: In acetone-

or aged -

Broadening: If the exchange rate is intermediate on the NMR time scale (often at room temperature in intermediate polarity solvents), the

signal may appear broad. Cooling the sample (to -20°C) will sharpen the distinct conformers.

References

-

Synthesis & Safety of Azidopyridines

-

BenchChem Technical Support. "Managing the Explosive Risk of 2-Azidopyridine at Scale." BenchChem. Link

-

-

Azide-Tetrazole Equilibrium Dynamics

- F NMR Chemical Shift Standards:

-

Analogous Trifluoromethyl Heterocycle Data

Sources

Technical Guide: Solubility & Handling of 2-Azido-5-(trifluoromethyl)pyridine

The following technical guide details the solubility profile, handling protocols, and safety considerations for 2-Azido-5-(trifluoromethyl)pyridine . This document is structured to support researchers in medicinal chemistry and drug discovery, prioritizing safety and data integrity.

Executive Summary & Compound Profile

2-Azido-5-(trifluoromethyl)pyridine is a bifunctional heterocyclic building block used primarily in "Click Chemistry" (CuAAC) and nitrogen-centered radical generation. Its physicochemical behavior is dominated by two competing structural motifs: the lipophilic, electron-withdrawing trifluoromethyl group (

Unlike standard reagents, solubility decisions for this compound are not merely about dissolution; they are about stability management . The primary risk is not insolubility, but accidental concentration of a shock-sensitive energetic material in an incompatible solvent.

Physicochemical Snapshot

| Property | Value / Characteristic | Implication |

| Physical State | Low-melting solid or Oil (Ambient) | High miscibility potential with organic solvents. |

| Lipophilicity | High (driven by | Excellent solubility in non-polar/moderately polar organics. |

| Energetic Motif | Azide ( | Shock/Thermal Sensitive. Never use sonication. |

| C/N Ratio | 1.5 (6 Carbons / 4 Nitrogens) | Borderline Stability. Handle only in solution. |

Critical Safety Rule: The Carbon-to-Nitrogen (C/N) ratio is 1.5. According to the "Rule of Six" (Smith, 1984), organic azides are generally safe if

. This compound falls below this safety threshold, classifying it as a High-Energy Intermediate . It should ideally be generated in situ or stored in dilute solution (<0.5 M).[1]

Solubility Landscape

The solubility of 2-Azido-5-(trifluoromethyl)pyridine follows a "Like-Dissolves-Like" trajectory modified by safety constraints. The

Solvent Compatibility Matrix

| Solvent Class | Solubility | Suitability | Technical Notes |

| Polar Aprotic (DMSO, DMF, NMP) | Excellent (>100 mg/mL) | Synthesis Only | Used for nucleophilic substitution reactions (NaN3 + Precursor). Warning: High boiling points make removal difficult; concentrating azides in hot DMSO is an explosion hazard. |

| Esters (Ethyl Acetate) | Excellent | Recommended | Ideal for extraction and storage. Low reactivity, easy removal, good safety profile. |

| Chlorinated (DCM, Chloroform) | Excellent | Conditional | Risk: While the organic azide dissolves well, synthesis involving sodium azide in DCM can form explosive diazidomethane.[2] Use for analysis/workup only if free azide ion is absent. |

| Ethers (THF, MTBE, Et2O) | Good | High Caution | Soluble, but ethers can form peroxides. Azides + Peroxides = Incompatible. Use only inhibited, peroxide-free solvents. |

| Hydrocarbons (Pentane, Hexane) | Moderate | Extraction | The compound partitions well into pentane (used in synthesis workups) but may not be fully miscible at high concentrations. |

| Protic (Methanol, Ethanol) | Good | Analysis | Suitable for HPLC/LC-MS preparation. Avoid for long-term storage due to potential nucleophilic attack at the pyridine ring (slow). |

| Water | Insoluble | Precipitation | Used to quench reactions and precipitate the product or separate it from polar impurities. |

Experimental Methodology

Protocol A: Safe Dissolution (The "Silent Stir" Method)

Standard sonication is strictly prohibited for organic azides due to acoustic cavitation energy potentially triggering decomposition.

-

Preparation: Weigh the target mass of 2-Azido-5-(trifluoromethyl)pyridine into a tared vial behind a blast shield.

-

Solvent Addition: Add the calculated volume of solvent (e.g., Ethyl Acetate) to achieve a concentration

. -

Dissolution:

-

Do NOT Sonicate.

-

Do NOT Heat above 40°C.

-

Use a magnetic stir bar at low RPM (100-200) or gently swirl the vial by hand.

-

-

Verification: Visual inspection for "Schlieren lines" (wavy optical distortions) indicating ongoing dissolution. Continue until the solution is homogenous.

Protocol B: Solvent Swap (High Boiling to Low Boiling)

Common scenario: Synthesized in DMSO, need to transfer to EtOAc for purification.

-

Dilution: Dilute the crude DMSO reaction mixture with 5 volumes of ice-cold water.

-

Extraction: Extract 3x with Pentane or Ethyl Acetate (Diethyl ether is viable but less safe).

-

Note: The

group ensures the azide partitions into the organic phase.

-

-

Washing: Wash the combined organic layer with saturated NaHCO3 (to remove acidic byproducts) and Brine.

-

Drying: Dry over anhydrous

(Avoid -

Concentration: Rotary evaporate at < 30°C bath temperature. Do not distill to dryness. Leave a small amount of solvent to keep the azide desensitized.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This logic gate ensures that solubility choices prioritize safety over mere capacity.

Caption: Decision tree for solvent selection based on operational context (Reaction vs. Extraction) and safety constraints regarding chlorinated solvents.

Figure 2: The "Rule of Six" Safety Validation

A visual representation of the stability assessment for this specific molecule.

Caption: Safety assessment logic deriving the requirement for solution-phase storage based on the C/N ratio.

References

-

Smith, P. A. S. (1984). Open-Chain Nitrogen Compounds. The Benjamin/Cummings Publishing Company. (Source of the "Rule of Six" for azide stability).[1][3][4]

-

Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[5] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 40(11), 2004-2021. (Context for solvent selection in azide reactions).

-

University of California, Santa Cruz. (2013). "Synthesizing, Purifying, and Handling Organic Azides."[1][2][3][4][5] EH&S Safety Alert. [Link]

- Glaser, M., et al. (2004). "Safety in the synthesis of [18F]fluoromisonidazole." Journal of Labelled Compounds and Radiopharmaceuticals, 47(10), 655-661.

Sources

The Thermodynamic Stability and Safe Scale-Up of Electron-Deficient Azides

An In-Depth Technical Whitepaper for Chemical Researchers and Process Scientists

Executive Summary

Electron-deficient azides—encompassing sulfonyl azides, acyl azides, and perfluoroalkyl azides—are indispensable reagents in modern drug development, frequently utilized in diazo transfer reactions, click chemistry, and Curtius rearrangements. However, their high reactivity is intrinsically linked to severe thermodynamic instability. As a Senior Application Scientist, I have observed that catastrophic failures during scale-up rarely stem from unknown chemistry, but rather from a fundamental misunderstanding of azide thermodynamics. This whitepaper elucidates the electronic causality behind their instability, establishes field-proven safety heuristics, and details a self-validating calorimetric workflow to ensure safe processing.

Structural Thermodynamics & Electronic Effects

To safely harness electron-deficient azides, one must first understand the causality of their instability at the molecular level.

In standard aliphatic azides, the resonance hybrid maintains significant double-bond character between the

For sulfonyl azides (e.g., tosyl azide, p-ABSA), the hazard is overwhelmingly enthalpic. While they may exhibit higher onset temperatures (

Empirical Safety Heuristics: The C/N Ratio and Rule of Six

Before physical synthesis begins, a predictive in silico safety assessment is mandatory. Two universal heuristics dictate the initial handling parameters for any novel azide:

-

The Rule of Six: For every energetic functional group (e.g., azide, diazo, nitro) present in the molecule, there must be a minimum of six carbon atoms (or atoms of equivalent atomic radius) to provide sufficient thermal "dilution"[2].

-

The Carbon-to-Nitrogen (C/N) Ratio: This metric is the primary indicator of explosive potential. The ratio is calculated using the formula:

[2].

Based on the C/N ratio, strict operational boundaries must be enforced:

-

Ratio < 1: Highly explosive. Never isolate. Must be generated in situ as a transient intermediate at strictly

scales[3]. -

1

Ratio < 3: Can be synthesized but must not be isolated in pure form. Store as a dilute solution ( -

Ratio

3: Considered stable enough for isolation and storage in pure form, typically up to

Calorimetric Profiling: DSC and ARC Data

Quantitative thermal profiling is non-negotiable for scale-up. Differential Scanning Calorimetry (DSC) provides the enthalpy of decomposition (

Table 1: Thermodynamic Parameters of Common Electron-Deficient Azides

| Compound Class | Representative Example | Average | Primary Decomposition Pathway | |

| Sulfonyl Azides | p-ABSA | ~100 | -201 | Nitrene formation / |

| Sulfonyl Azides | Tosyl Azide ( | ~120 | -201 | Nitrene formation / |

| Acyl Azides | Benzoyl Azide | 60 - 80 | Variable | Curtius Rearrangement (Isocyanate)[6] |

| Diazo Compounds | Ethyl (phenyl)diazoacetate | 60 - 160 | -102 | Carbene formation / |

Note: Sulfonyl azides exhibit an average

Standard Operating Procedure: Thermal Hazard Assessment Workflow

To ensure a self-validating safety system, process scientists must follow this step-by-step calorimetric methodology before scaling any electron-deficient azide beyond 20 grams.

Step 1: Predictive Screening

Calculate the C/N ratio and verify the Rule of Six. If the C/N ratio is

Step 2: Differential Scanning Calorimetry (DSC)

Why: DSC provides a rapid determination of

-

Weigh 2–5 mg of the azide into a gold-plated, high-pressure crucible.

-

Seal the crucible to prevent endothermic evaporation from masking exothermic decomposition.

-

Heat from

to -

Integrate the exothermic peak to calculate

. If

Step 3: Accelerating Rate Calorimetry (ARC) Why: DSC overestimates safe handling temperatures due to its dynamic heating rate. ARC operates under strictly adiabatic conditions, mimicking a worst-case heat-transfer failure in a scaled-up reactor[7].

-

Load the sample into a titanium spherical bomb.

-

Utilize a "Heat-Wait-Search" (HWS) program to detect self-heating rates

. -

Track the Time to Maximum Rate (

) to establish the Maximum Recommended Process Temperature (

Fig 1. Decision matrix for the safe handling and scale-up of electron-deficient azides.

Mechanistic Exploitation: The Curtius Rearrangement

Despite their inherent instability, the thermodynamic driving force of

Historically, this was debated as a stepwise process involving a discrete, highly reactive acyl nitrene intermediate. However, modern thermodynamic calculations and product isolation studies confirm that the thermal decomposition is a concerted process [8]. The loss of nitrogen gas occurs simultaneously with the [1,2]-migration of the R-group. Because the mechanism is concerted, it proceeds with complete retention of stereochemistry at the migrating carbon center, making it an invaluable tool for chiral drug synthesis[6].

The resulting isocyanate is highly electrophilic and is rapidly intercepted by nucleophiles (e.g., water to form primary amines, or alcohols to form carbamates)[8].

Fig 2. Concerted mechanism of the Curtius rearrangement for acyl azides.

Conclusion

Electron-deficient azides are powerful but unforgiving reagents. Their thermodynamic instability is an unavoidable consequence of resonance delocalization and enthalpic strain. By strictly adhering to the C/N ratio heuristics and validating thermal boundaries through rigorous DSC and ARC testing, process scientists can safely harness these high-energy intermediates for advanced synthetic applications.

References

-

[9] Allylic azides: synthesis, reactivity, and the Winstein rearrangement. National Institutes of Health (PMC). Available at: [Link]

-

[3] Safe Work Procedures: Azides. University of Victoria Occupational Health, Safety & Environment. Available at: [Link]

-

[4] Information on Azide Compounds. Stanford Environmental Health & Safety. Available at: [Link]

-

[1] Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. National Institutes of Health (PMC). Available at: [Link]

-

[7] Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents (PubMed). National Institutes of Health. Available at: [Link]

-

[5] Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. ACS Organic Process Research & Development. Available at: [Link]

-

[6] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

-

[8] Curtius Rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

[10] The Thermal and Photolytic Rearrangements of Isatoic Acid Diazide. Old Dominion University Digital Commons. Available at: [Link]

Sources

- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uvic.ca [uvic.ca]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.odu.edu [digitalcommons.odu.edu]

A Technical Guide to the Safe Handling of 2-Azido-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling protocols, and risk mitigation strategies for 2-Azido-5-(trifluoromethyl)pyridine. As a high-energy, nitrogen-rich heterocyclic compound, its unique reactivity in applications like 'click' chemistry is balanced by significant handling considerations. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Section 1: Compound Identification and Hazard Analysis

2-Azido-5-(trifluoromethyl)pyridine is a valuable bifunctional building block in medicinal chemistry and drug discovery.[1] However, its structure, incorporating both an azide group and a pyridine ring, places it in a category of compounds that require rigorous safety protocols.

| Identifier | Value |

| Chemical Name | 2-Azido-5-(trifluoromethyl)pyridine |

| CAS Number | 349942-76-9 |

| Molecular Formula | C₆H₃F₃N₄ |

| Molecular Weight | 190.11 g/mol |

| Chemical Structure | (Image of the chemical structure of 2-Azido-5-(trifluoromethyl)pyridine) |

Intrinsic Hazard Assessment

The primary safety concerns with 2-Azido-5-(trifluoromethyl)pyridine stem from the azido (-N₃) functional group. Organic azides are known energetic materials, meaning they can decompose rapidly and exothermically, releasing a large volume of nitrogen gas.[2][3] This decomposition can be initiated by external energy sources such as heat, light, friction, or mechanical shock.[2][4]

-

The "Rule of Six" : A common guideline for assessing the stability of energetic compounds is the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group (like an azide).[2] 2-Azido-5-(trifluoromethyl)pyridine has a formula of C₆H₃F₃N₄. Counting the three nitrogen atoms of the azide group, the ratio is unfavorable, indicating a high potential for instability.

-

Thermal Sensitivity : Studies on similar halogenated azidopyridines show significant exothermic decomposition events with onset temperatures between 119 and 135 °C.[1][5] It is imperative to assume that 2-Azido-5-(trifluoromethyl)pyridine has similar thermal sensitivity. The decomposition process for azidopyridines involves the initial splitting off of a nitrogen molecule.[3]

-

Toxicity : The azide ion is known for its toxicity, which is comparable to that of cyanide.[4] Exposure can occur through inhalation, ingestion, or skin absorption, with potential symptoms including dizziness, weakness, low blood pressure, and respiratory failure.[2]

Section 2: GHS Classification (Anticipated)

While a specific, supplier-issued Safety Data Sheet (SDS) for this compound was not located, a GHS classification can be inferred based on the hazards of the organic azide class. Researchers must handle this compound as if it carries, at a minimum, the following hazards:

| Pictogram | Signal Word | Hazard Statements (Anticipated) |

| Exploding Bomb | Danger | H200-series: Explosive; mass explosion hazard. H240-series: Heating may cause an explosion. |

| Skull and Crossbones | Danger | H300: Fatal if swallowed. H310: Fatal in contact with skin. H330: Fatal if inhaled. |

| Health Hazard | Danger | H372: Causes damage to organs through prolonged or repeated exposure. |

Precautionary Statements (Selected Core Precautions):

-

P201 : Obtain special instructions before use.

-

P210 : Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[6]

-

P230 : Keep wetted with an appropriate solvent.

-

P250 : Avoid abrasion/shock/friction.

-

P260 : Do not breathe dust/fume/gas/mist/vapors/spray.[7]

-

P270 : Do not eat, drink or smoke when using this product.[6][8]

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

-

P302+P352 : IF ON SKIN: Wash with plenty of water.[8]

-

P304+P340 : IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

-

P372 : Explosion risk in case of fire.

-

P401 : Store in accordance with local regulations.

-

P501 : Dispose of contents/container to an approved waste disposal plant.[7]

Section 3: Safe Handling and Experimental Workflow

A systematic approach is mandatory when working with 2-Azido-5-(trifluoromethyl)pyridine. All manipulations must occur within a certified chemical fume hood, and a blast shield should be used for all reactions.[9][10]

Mandatory Engineering and Personal Protective Equipment (PPE)

-

Engineering Controls :

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Safety glasses with side shields or splash goggles are mandatory.[10]

-

Hand Protection : Use nitrile gloves.[9] For highly toxic azides, using double gloves or specialized gloves like SilverShield® is recommended.[10]

-

Body Protection : A flame-resistant lab coat must be worn and fully buttoned.[9]

-

Step-by-Step Handling Protocol

-

Preparation and Weighing :

-

Never use metal spatulas or tools to handle the compound, as this can lead to the formation of highly shock-sensitive metal azides.[2][9] Use plastic or ceramic spatulas only.

-

Avoid scratching or grinding the solid material.[9]

-

Weigh out the smallest quantity of the azide necessary for the experiment.[9]

-

-

Reaction Setup :

-

Solvent Choice : Do NOT use halogenated solvents like dichloromethane or chloroform. These can react with azides to form extremely unstable di- and tri-azidomethane.[2][4]

-

Glassware : Avoid using glassware with ground glass joints, which can cause friction.[9] If necessary, use rubber septa or specialized non-friction joints.

-

Heating : Never heat the compound directly. Use a temperature-controlled oil bath or heating mantle with a thermocouple to prevent overheating. Keep reaction temperatures as low as feasible.

-

-

Reaction Work-up and Purification :

-

Quenching : Before disposal or concentration, any excess azide must be safely quenched. A common method involves reduction to the corresponding amine using a reagent like triphenylphosphine or Staudinger reduction.

-

Concentration : Do NOT use a rotary evaporator to concentrate solutions containing this azide, especially if the carbon-to-nitrogen ratio is low.[9] Evaporation can inadvertently concentrate the azide to a dangerous level.

-

Purification : Purification techniques should be limited to extraction or precipitation.[4] Never use distillation or sublimation for purification.[4]

-

Safe Handling and Reaction Workflow Diagram

Caption: Workflow for the safe handling of 2-Azido-5-(trifluoromethyl)pyridine.

Section 4: Storage and Incompatibility

Proper storage is critical to prevent accidental decomposition.

-

Storage Conditions : Store in a cool, dark, and well-ventilated area.[9] It is recommended to store organic azides at low temperatures, such as in a refrigerator (-18 °C is often advised), and in amber containers to protect from light.[2][11] Do not store on metal shelves.[11]

-

Incompatible Materials :

-

Acids : Mixing with acids can generate hydrazoic acid, which is highly toxic and explosive.[2][12]

-

Heavy Metals : Avoid all contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can form dangerously explosive heavy metal azides.[2] This includes avoiding metal equipment and plumbing.[2][10]

-

Strong Oxidizing Agents : Can lead to violent reactions.

-

Halogenated Solvents : As mentioned, these can form dangerously unstable products.[2][4]

-

Section 5: Emergency and Disposal Procedures

Accidental Release (Spill) Protocol

-

Small Spill (in fume hood) :

-

Alert others in the lab.

-

Ensure you are wearing full PPE.

-

Gently cover the solid spill with paper towels or absorbent pads.[9]

-

Wet the covering with a slightly basic buffer solution (pH > 9) to prevent dust formation.[11]

-

Carefully wipe up the wetted material using non-metal tools and place it in a designated, labeled hazardous waste container for azides.[11]

-

-

Large Spill or Spill Outside Fume Hood :

First Aid Measures

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Waste Disposal

-

NEVER dispose of azide-containing waste down the drain. Explosive metal azides can form in copper or lead pipes.[10]

-

All azide-containing waste must be collected in a dedicated, clearly labeled hazardous waste container.[2]

-

Acidic wastes must NOT be mixed with azide wastes.[2]

-

It is best practice to chemically convert the azide to a more stable derivative (such as an amine via reduction) before it is collected for disposal.[2]

Decomposition Hazard Diagram

Caption: The energetic decomposition pathway of an organic azide.

References

-

Safe Handling of Azides. (2013). University of Pittsburgh. [Link]

-

Azides. (2022). University of Victoria. [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds. (2021). Department of Chemistry and Chemical Biology, Stevens Institute of Technology. [Link]

-

Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters. [Link]

-

Mochalov, V. N., et al. (2011). The thermal decomposition of azidopyridines. ResearchGate. [Link]

-

Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. PubMed. [Link]

-

Triflic Azide Prep SOP. (2013). MSU Chemistry. [Link]

-

Kappe, C. O., et al. (2019). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. ResearchGate. [Link]

-

How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ResearchGate. [Link]

-

ORD Human Health Toxicity Value for Lithium bis [(trifluoromethyl)sulfonyl]azanide. (2023). U.S. Environmental Protection Agency. [Link]

-

How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. (2022). ACS Publications. [Link]

-

Strontium nitrate Safety Data Sheet. (2025). PENTA. [Link]

Sources

- 1. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. ucd.ie [ucd.ie]

- 5. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry [organic-chemistry.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. uvic.ca [uvic.ca]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Strategic Fluorination: The 5-Trifluoromethylpyridine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery

Executive Summary

The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry, often described as the "fluorine effect." Among these, the 5-trifluoromethylpyridine moiety stands out as a privileged pharmacophore.[1] It offers a unique tripartite advantage: metabolic obstruction at the reactive C5 position, electronic modulation of the pyridine nitrogen (reducing basicity), and lipophilic enhancement (

This guide moves beyond basic reviews to provide a technical blueprint for the synthesis, functionalization, and application of 5-trifluoromethylpyridine derivatives. It is designed for application scientists requiring reproducible protocols and mechanistic insights.

Part 1: The Pharmacophore & Physicochemical Logic

The "Para-Blocking" Effect

In unsubstituted pyridines, the C5 position (beta to nitrogen) is electronically rich and susceptible to oxidative metabolism (e.g., by CYP450). Substituting this position with a trifluoromethyl (

-

Metabolic Stability: The C-F bond energy (approx. 116 kcal/mol) renders the C5 position inert to oxidation.

-

Electronic Activation: The strong electron-withdrawing nature of the

group (

Bioisosterism and Lipophilicity

The 5-trifluoromethylpyridine group is frequently employed as a bioisostere for 4-trifluoromethylphenyl or 4-chlorophenyl groups. The introduction of the pyridine nitrogen improves aqueous solubility compared to the benzene analog, while the

Table 1: Comparative Physicochemical Properties

| Property | Pyridine | 5-Methylpyridine | 5-Trifluoromethylpyridine | Impact on Drug Design |

| Hammett | 0.00 | -0.17 | 0.54 | Strong electron withdrawal activates C2 for |

| Lipophilicity ( | 0.00 | 0.56 | 0.88 | Enhances membrane permeability. |

| Dipole Moment (D) | 2.2 | 2.5 | 1.8 | Modulates orientation in the active site. |

| 5.2 | 5.7 | ~2.6 | Reduces lysosomal trapping; improves solubility. |

Part 2: Synthetic Strategies

The access to 5-trifluoromethylpyridine derivatives generally follows two distinct logical pathways: De Novo Construction (Synthesis of the Core) or Functionalization (Utilization of Building Blocks).

Pathway Analysis

-

Route A: Halogen-Exchange (Industrial Standard): High-temperature chlorination of 3-picoline followed by Swarts-type fluorination (

). This is the primary source of the commodity chemical 2-chloro-5-(trifluoromethyl)pyridine . -

Route B: Radical Trifluoromethylation (Late-Stage): Direct functionalization of pyridines using Minisci-type radical chemistry. This is ideal for late-stage diversification of complex leads.

-

Route C: Cross-Coupling (MedChem Standard): Utilizing 2-chloro-5-(trifluoromethyl)pyridine as a linchpin in Suzuki, Stille, or Buchwald-Hartwig couplings.[1]

Figure 1: Decision tree for selecting the synthetic route based on the stage of drug discovery.

Part 3: Experimental Protocols (Self-Validating Systems)

The "Workhorse" Protocol: Suzuki-Miyaura Coupling

Context: This protocol describes the coupling of 2-chloro-5-(trifluoromethyl)pyridine with an aryl boronic acid.

Critical Mechanism: The 5-

Materials:

-

Substrate: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv).

-

Partner: Aryl Boronic Acid (1.2 equiv).

-

Catalyst:

(3-5 mol%). Rationale: The bidentate dppf ligand prevents -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology:

-

Preparation: In a dry microwave vial or round-bottom flask, charge the aryl boronic acid, base, and Pd-catalyst.

-

Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Self-Validation: Oxygen presence leads to homocoupling of the boronic acid (dimer formation), visible as a new spot on TLC.

-

Addition: Add the solvent mixture (degassed) via syringe, followed by the 2-chloro-5-(trifluoromethyl)pyridine.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the chloride (M+H) and appearance of the product. The

group provides a distinct

-

-

Workup: Cool to RT. Filter through a Celite pad (to remove Pd black). Dilute with EtOAc, wash with brine. Dry over

.[2] -

Purification: Flash column chromatography (Hexane/EtOAc).

Visualizing the Mechanism

The electron-deficient nature of the pyridine ring accelerates the oxidative addition step, which is often the rate-determining step in aryl chloride couplings.

Figure 2: Catalytic cycle highlighting the electronic activation provided by the 5-trifluoromethyl group.

Part 4: Applications and Case Studies

Pharmaceutical Applications

The 5-trifluoromethylpyridine moiety is often used to optimize metabolic stability and potency.[1][3]

-

Tipranavir (Aptivus): A non-peptidic protease inhibitor for HIV. It features a 5-(trifluoromethyl)-2-pyridinesulfonamide group.

-

Role: The sulfonamide binds to the protease active site, while the 5-CF3-pyridine moiety occupies a hydrophobic pocket, improving binding affinity and preventing metabolic degradation of the pyridine ring.

-

-

Apalutamide (Erleada): An androgen receptor antagonist for prostate cancer.[4]

-

Structure Note: Contains a 3-(trifluoromethyl)-2-cyanopyridine core (often synthesized from similar precursors).[5] The electron-withdrawing nature of the CF3 and CN groups is critical for the drug's binding kinetics.

-

Agrochemical Applications

The moiety is ubiquitous in agrochemicals due to its environmental stability and lipophilicity.

-

Fluazifop-butyl: A herbicide (ACCase inhibitor).[6] The 5-trifluoromethylpyridine group mimics the lipophilic properties of chlorinated benzenes found in older herbicides but with improved translocation properties in plants.

Part 5: References

-

Ogawa, T., et al. (2021). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[1][7][8] Journal of Pesticide Science. Available at: [Link]

-

Wang, J., et al. (2019). "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Molecules. Available at: [Link]

-

Beatty, J. W., et al. (2015). "A scalable and operationally simple radical trifluoromethylation." Nature Communications.[9] Available at: [Link]

-

Flick, A. C., et al. (2020).[10] "Synthetic Approaches to the New Drugs Approved during 2018." Journal of Medicinal Chemistry. (Discusses Apalutamide synthesis). Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Buy Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | 124236-37-9 [smolecule.com]

- 4. data.epo.org [data.epo.org]

- 5. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A scalable and operationally simple radical trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

The Fluorine Effect: Electronic & Physicochemical Modulation of the Pyridine Ring by the Trifluoromethyl Group

Executive Summary

In modern medicinal chemistry, the strategic incorporation of a trifluoromethyl (

The Electronic Landscape

The pyridine ring is inherently

Inductive Withdrawal (-I Effect)

The

-

Hammett Constants (

): The electron-withdrawing capability is quantified by Hammett substituent constants.-

Implication: The higher

value suggests that while resonance is absent, the inductive pull is significantly felt across the ring, depleting electron density at the para-position relative to the substituent.

-

Orbital Modulation (LUMO Lowering)

The

-

** electrophilicity:** The ring becomes highly susceptible to nucleophilic attack (S_NAr).[3]

-

Reduction Potential: The molecule becomes easier to reduce (e.g., in single-electron transfer processes).

Visualization of Electronic Vectors

The following diagram illustrates the compounding electron-withdrawing vectors of the pyridine nitrogen and the

Figure 1: Synergistic electron withdrawal by the pyridine nitrogen and the trifluoromethyl group lowers LUMO energy, governing reactivity.

Physicochemical Consequences[1][5][6]

The electronic perturbations translate directly into measurable physicochemical property changes that are vital for drug design.

Basicity Modulation ( )

The

| Substrate | Electronic Rationale | ||

| Pyridine | 5.2 | 0 | Baseline. |

| 3- | ~2.6 | -2.6 | Inductive withdrawal stabilizes the free base over the protonated form. |

| 2- | < 1.0 (Est.)[1][4] | > -4.0 | Proximity effect: Inductive withdrawal + steric hindrance/field effects near the N-lone pair. |

Application Note: In drug design, lowering the

Lipophilicity and Metabolic Stability[1]

-

Lipophilicity (

): The -

Metabolic Blocking: The C-F bond is chemically inert (Bond Dissociation Energy ~116 kcal/mol). Placing a

group at metabolic "hotspots" (typically positions susceptible to CYP450 oxidation) effectively blocks metabolic clearance, extending the drug's half-life (

Synthetic Reactivity: Nucleophilic Aromatic Substitution (S_NAr)

The most synthetically useful consequence of the

Mechanism: Meisenheimer Complex Stabilization

In an S_NAr reaction (e.g., displacing a halogen leaving group), the rate-determining step is often the formation of the anionic Meisenheimer complex. The

Regioselectivity Rules:

-

Ortho/Para Activation: A

group activates leaving groups located ortho or para to itself most strongly. -

Nitrogen Synergy: The pyridine nitrogen also activates the ortho (C2/C6) and para (C4) positions.

-

Optimal Substrate: A pyridine with a leaving group (Cl, F) at C2, and a

at C3 or C5, is highly reactive toward nucleophiles (amines, alkoxides).

Figure 2: The S_NAr pathway. The -CF3 group stabilizes the anionic transition state, accelerating the reaction.

Experimental Protocol: Innate C-H Trifluoromethylation

While pre-functionalized building blocks are available, the direct installation of

Methodology: Radical Minisci-type reaction. Scope: Works well on electron-deficient heterocycles (pyridines) due to the nucleophilic nature of the specific radical species generated or the electrophilic nature of the substrate matching the radical polarity.

Reagents & Materials

-

Substrate: Pyridine derivative (1.0 equiv)

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent,

) (3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (2.5:1 ratio) biphasic system.

-

Temperature: Ambient (

).

Step-by-Step Workflow

-

Preparation: To a reaction vial equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol).

-

Solvent Addition: Add DCM (1.5 mL) and Water (0.6 mL). The biphasic mixture allows for phase-transfer of radical species.

-

Reagent Addition: Add Sodium trifluoromethanesulfinate (

, 1.5 mmol, 3 equiv). -

Initiation: Dropwise add TBHP (70% aq., 1.5 mmol, 3 equiv) while stirring vigorously.

-

Reaction: Stir the emulsion vigorously at room temperature for 12–24 hours.

-

Note: If conversion is low after 12h, add additional reagents (1 equiv Langlois + 1 equiv TBHP).

-

-

Workup:

-

Dilute with DCM (10 mL).

-

Wash with saturated

(aq) to remove acidic byproducts. -

Wash with brine.

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Figure 3: Operational workflow for the innate trifluoromethylation of pyridine using Langlois reagent.

References

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Schlosser, M. (2006). The 2-Trifluoromethylpyridine Enigma: A Computational and Experimental Study. European Journal of Organic Chemistry, 2006(13), 2956–2969. [Link]

Sources

Application Note: High-Fidelity CuAAC with 2-Azido-5-(trifluoromethyl)pyridine

Part 1: Executive Summary & Strategic Rationale

The incorporation of 2-Azido-5-(trifluoromethyl)pyridine (CAS: 1256824-41-5) into drug discovery workflows represents a high-value strategy for generating trifluoromethylated heteroaryl triazoles. These motifs serve as potent bioisosteres for amide bonds, offering improved metabolic stability and lipophilicity driven by the trifluoromethyl (

However, this reagent presents a unique dichotomy:

-

Electronic Activation: The electron-deficient pyridine ring and the

group theoretically accelerate the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) via electronic softening of the azide terminus. -

Structural Isomerism: 2-Azidopyridines exist in a dynamic equilibrium with their dormant bicyclic isomer, tetrazolo[1,5-a]pyridine .

This guide provides a validated protocol to navigate this equilibrium, manage the high-energy safety profile of the reagent, and achieve quantitative conversion in click chemistry applications.

Part 2: Safety Directives (Critical)

WARNING: High-Energy Compound

Before handling, all personnel must acknowledge the following specific hazards associated with 2-Azido-5-(trifluoromethyl)pyridine.

| Hazard Parameter | Specification | Risk Assessment |

| C/N Ratio | 1.5 (6 Carbons / 4 Nitrogens) | CRITICAL. Violates the "Rule of Six" ( |

| Shock Sensitivity | Moderate to High | Do not use metal spatulas. Do not scrape dried solids. |

| Thermal Stability | Decomposition > 110°C | Exothermic decomposition releases |

| Lewis Acidity | High | Can form extremely sensitive complexes with heavy metals (Cu, Pb) in dry states. |

Operational Mandates:

-

Scale Limit: Do not synthesize > 500 mg in a single batch.

-

Shielding: Blast shields are mandatory for all isolation steps.

-

Solvent: Never concentrate to dryness. Store as a solution in non-halogenated solvents (e.g., MTBE, Toluene).

Part 3: Mechanistic Insight – The Azide-Tetrazole Equilibrium

Understanding the "Chameleon Effect" is the key to experimental success. 2-Azidopyridines are not static; they oscillate between a reactive linear azide and an inert bicyclic tetrazole.

-

The Tetrazole Trap: The ring nitrogen (N1) can attack the azide, cyclizing to form the tetrazole. This isomer is inert to CuAAC conditions.

-

The

Advantage: The trifluoromethyl group at the 5-position is strongly electron-withdrawing. This reduces the nucleophilicity of the pyridine nitrogen, destabilizing the tetrazole and shifting the equilibrium toward the reactive azide .

Implication for Protocol: While the

Diagram 1: Equilibrium & Reaction Pathway

Caption: The electron-withdrawing

Part 4: Experimental Protocols

Protocol A: Preparation of Stock Solution (In Situ Recommended)

Rationale: Isolating low C/N azides is dangerous. Generating the azide immediately prior to use or storing as a dilute solution mitigates risk.

Reagents:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Sodium Azide (

) (1.5 equiv) -

Solvent: Ethanol/Water (3:1) or Acetonitrile[4]

Procedure:

-

Dissolve 2-Chloro-5-(trifluoromethyl)pyridine (1 mmol, 181 mg) in Ethanol (3 mL).

-

Add a solution of

(1.5 mmol, 97 mg) in Water (1 mL). -

Heat the mixture to 50°C for 4–6 hours. Note: Monitor by TLC. The chloride is UV active; the azide is distinct.

-

Workup: Cool to room temperature. Dilute with Diethyl Ether (

) or MTBE (10 mL). Wash with water ( -

Drying: Dry organic layer over

. Filter. -